Cas no 2731012-38-5 (rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)

rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28277825
- 2731012-38-5
- rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
- rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid
-
- インチ: 1S/C10H15NO6/c1-2-5-17-10(16)11-4-3-6(12)8(13)7(11)9(14)15/h2,6-8,12-13H,1,3-5H2,(H,14,15)/t6-,7?,8-/m1/s1
- InChIKey: PEPJKBDESLSQOX-OECOWPMFSA-N
- SMILES: O[C@@H]1[C@@H](CCN(C(=O)OCC=C)C1C(=O)O)O
計算された属性
- 精确分子量: 245.08993720g/mol
- 同位素质量: 245.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: -0.2
rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277825-2.5g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28277825-0.5g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28277825-0.05g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28277825-5g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 5g |
$4557.0 | 2023-09-09 | ||
Enamine | EN300-28277825-10.0g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-28277825-5.0g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-28277825-1g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 1g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28277825-1.0g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28277825-0.1g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-28277825-0.25g |
rac-(3R,4S)-3,4-dihydroxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2731012-38-5 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 |
rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acidに関する追加情報
Latest Research Briefing on rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid (CAS: 2731012-38-5)
In recent years, the compound rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid (CAS: 2731012-38-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine scaffold and functional groups, has shown promise in various therapeutic applications, including enzyme inhibition and drug delivery systems. The following briefing synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.
The primary focus of recent studies has been on the synthesis and optimization of rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid. Researchers have developed novel synthetic routes to improve yield and purity, leveraging advanced techniques such as asymmetric catalysis and green chemistry principles. These efforts have not only enhanced the scalability of production but also reduced environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.
In terms of biological activity, rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid has demonstrated potent inhibitory effects against specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound selectively targets cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, with minimal off-target effects. This selectivity suggests potential applications in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Another promising area of research involves the use of rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid as a building block for prodrug design. Its carboxylic acid and hydroxyl groups provide versatile sites for conjugation with active pharmaceutical ingredients (APIs), enabling enhanced solubility and targeted delivery. Recent preclinical studies have explored its utility in improving the bioavailability of poorly soluble drugs, particularly in oncology and central nervous system (CNS) disorders.
Despite these advancements, challenges remain in the clinical translation of rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid-based therapeutics. Pharmacokinetic studies indicate that further modifications may be necessary to optimize metabolic stability and tissue distribution. Ongoing research is investigating structural analogs and formulation strategies to address these limitations while preserving the compound's beneficial properties.
In conclusion, rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid represents a versatile and pharmacologically relevant scaffold with broad potential in drug discovery and development. Continued research into its synthetic accessibility, biological mechanisms, and therapeutic applications will be crucial for unlocking its full value in the chemical biology and pharmaceutical industries. Future directions may include exploring its role in combination therapies and personalized medicine approaches.
2731012-38-5 (rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid) Related Products
- 1466906-55-7(4-[2-(Chloromethyl)butyl]oxane)
- 2377608-99-4(6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester)
- 2172064-59-2(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid)
- 2680805-13-2(benzyl N-[(3-fluorocyclobutyl)methyl]carbamate)
- 1805536-41-7(Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate)
- 2680685-09-8(tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)
- 2167814-50-6(4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)
- 1261882-30-7(3-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine)
- 5164-76-1(Dimethyl Glutaconate (~25% cis))




